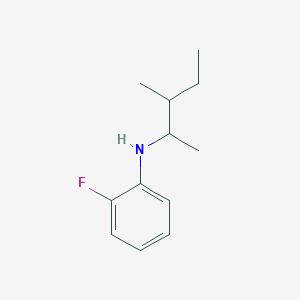![molecular formula C8H16N4O B13259090 [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1706448-40-9](/img/structure/B13259090.png)
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a methanol group and an aminopentyl chain. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Aminopentyl Chain: The aminopentyl chain can be introduced through nucleophilic substitution reactions. For example, a halogenated pentylamine can react with the triazole ring to form the desired product.
Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction. For instance, a carbonyl group on the triazole ring can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, the triazole ring can be hydrogenated to form a dihydrotriazole derivative.
Substitution: The aminopentyl chain can undergo substitution reactions with various electrophiles. For instance, it can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of amides, alkylated products, and other substituted derivatives.
Scientific Research Applications
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. It may have applications in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential pharmacological properties. It may be used in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The aminopentyl chain and triazole ring may facilitate binding to specific sites on target molecules, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol: can be compared with other triazole derivatives:
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol. May have different solubility and reactivity.
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]propane: Similar structure but with a propane group. May have different physical properties and applications.
[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]butane: Similar structure but with a butane group. May have different biological activity and industrial uses.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1706448-40-9 |
|---|---|
Molecular Formula |
C8H16N4O |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
[1-(5-aminopentyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C8H16N4O/c9-4-2-1-3-5-12-6-8(7-13)10-11-12/h6,13H,1-5,7,9H2 |
InChI Key |
OARFOELOPCQDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCCCN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


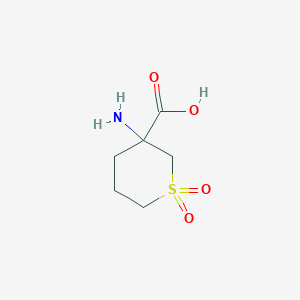
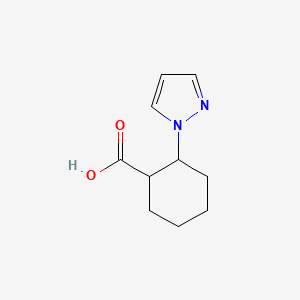
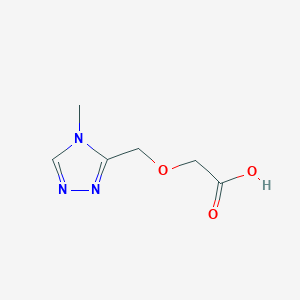


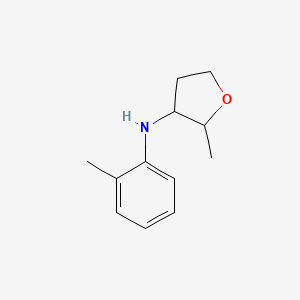
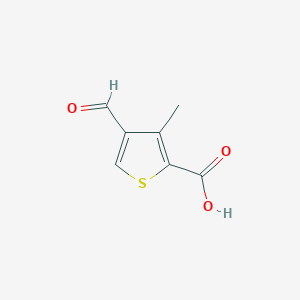
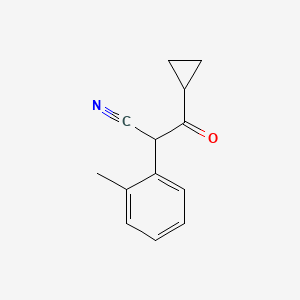
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B13259058.png)
![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13259063.png)
